

Spectroscopic Profile of 3-(Trifluoromethyl)phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylacetonitrile

Cat. No.: B1294352

[Get Quote](#)

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Trifluoromethyl)phenylacetonitrile**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its characterization.

Chemical and Physical Properties

3-(Trifluoromethyl)phenylacetonitrile is a colorless to pale yellow liquid.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2338-76-3	[2]
Molecular Formula	C ₉ H ₆ F ₃ N	[2]
Molecular Weight	185.15 g/mol	[2]
Boiling Point	92-93 °C at 4 mmHg	[2]
Density	1.187 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.4565	[2]

Spectroscopic Data

This section presents the available spectroscopic data for **3-(Trifluoromethyl)phenylacetonitrile**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃): An analysis of the proton NMR spectrum is a fundamental step in structural elucidation. While a tabulated dataset is not readily available in the searched literature, an image of the ¹H-NMR spectrum has been reported. Further analysis of this spectrum would be required to determine precise chemical shifts and coupling constants.

¹⁹F-NMR (375 MHz, CDCl₃): The presence of the trifluoromethyl group makes ¹⁹F-NMR a critical technique for the characterization of this molecule. Specific data on the fluorine spectrum is not currently available in the public domain literature searched.

Infrared (IR) Spectroscopy

Detailed experimental IR spectroscopic data for **3-(Trifluoromethyl)phenylacetonitrile** is not available in the reviewed literature. However, analysis of the related isomer, 4-(Trifluoromethyl)phenylacetonitrile, reveals characteristic vibrational modes that can be anticipated for the 3-isomer. Key expected absorptions would include:

- C-H stretching (aromatic): ~3100-3000 cm⁻¹
- C≡N stretching (nitrile): ~2250 cm⁻¹

- C-F stretching (trifluoromethyl): Strong absorptions in the 1350-1100 cm^{-1} region.
- C-H bending (aromatic): Bands in the 900-675 cm^{-1} region, indicative of the substitution pattern.

Mass Spectrometry (MS)

Specific mass spectrometry data for **3-(Trifluoromethyl)phenylacetonitrile**, including fragmentation patterns, was not found in the available search results. The molecular ion peak (M^+) would be expected at m/z 185.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **3-(Trifluoromethyl)phenylacetonitrile** are not explicitly published. However, the following protocols, reported for the closely related isomer 4-(Trifluoromethyl)phenylacetonitrile, can be considered as a strong reference for experimental setup.

NMR Spectroscopy (Referenced from 4-isomer)

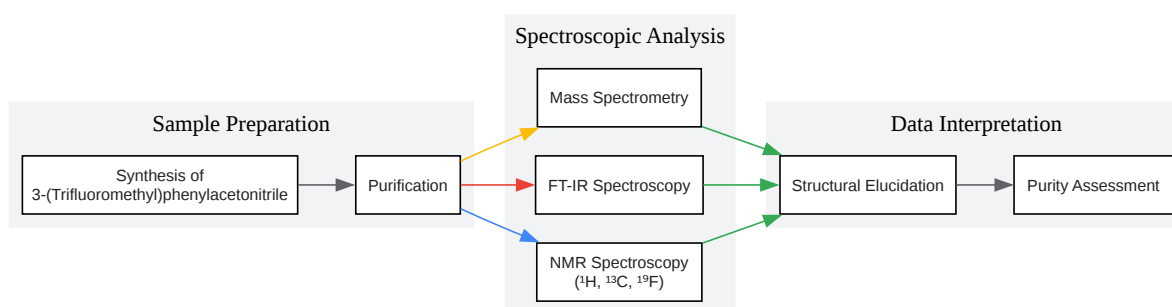
- Instrumentation: A BRUKER TPX-400 FT-NMR spectrometer was used.
- Solvent: Spectra were recorded in deuterated chloroform (CDCl_3).
- Referencing: All signals were referenced to tetramethylsilane (TMS).
- Data Acquisition: ^1H and ^{13}C NMR spectra were acquired using standard pulse sequences.

FT-IR Spectroscopy (Referenced from 4-isomer)

- Instrumentation: A Perkin-Elmer 180 spectrometer was utilized.
- Spectral Range: The spectrum was recorded in the range of 4000–400 cm^{-1} .
- Resolution: The spectral resolution was $\geq 2 \text{ cm}^{-1}$.
- Sample Preparation: The sample was analyzed as a neat liquid.

Workflow and Data Analysis

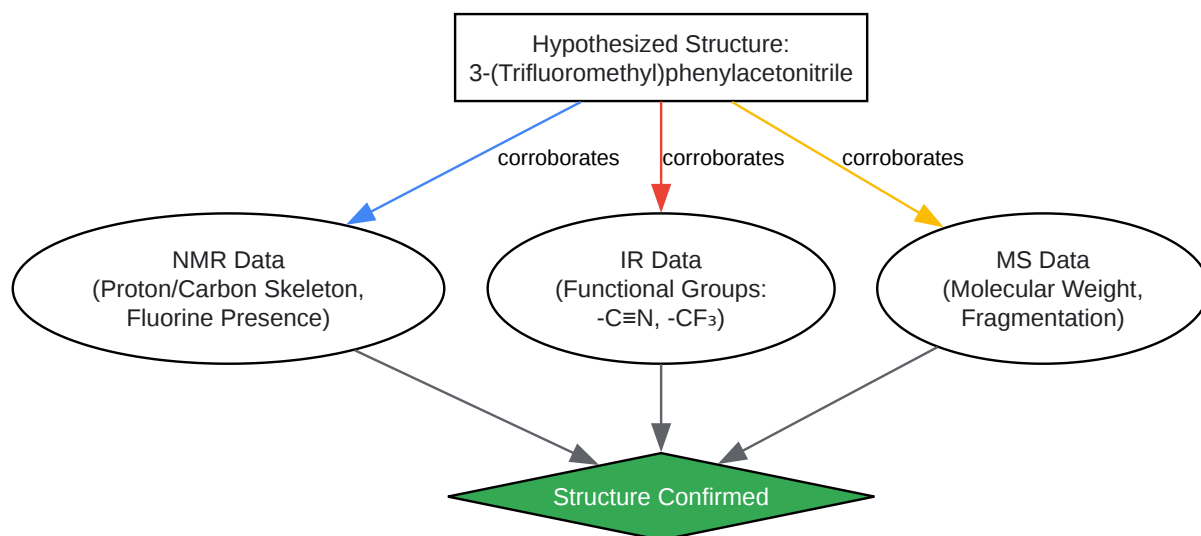
The general workflow for the spectroscopic characterization of a chemical compound like **3-(Trifluoromethyl)phenylacetonitrile** involves a multi-technique approach to ensure unambiguous identification and structural confirmation.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

The logical relationship for confirming the chemical structure through spectroscopy involves integrating data from various techniques.



[Click to download full resolution via product page](#)

Data integration for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Trifluoromethyl)phenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294352#spectroscopic-data-nmr-ir-ms-of-3-trifluoromethyl-phenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com